molecular formula C11H9BrN2O2S2 B2964714 Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 866143-00-2

Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B2964714
CAS No.: 866143-00-2
M. Wt: 345.23
InChI Key: XTELJOFBFDMBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 5 with a 4-bromophenylthio group and at position 4 with an ethyl carboxylate moiety. This structure combines aromatic, electron-withdrawing (thiadiazole), and lipophilic (bromophenyl) elements, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 5-(4-bromophenyl)sulfanylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S2/c1-2-16-10(15)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTELJOFBFDMBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a member of the 1,2,3-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a 1,2,3-thiadiazole ring with an ethyl ester group at the 4th position and a 4-bromophenyl sulfide moiety at the 5th position. The presence of bromine enhances its reactivity and potential biological activity due to the electrophilic nature of the aromatic system.

Antimicrobial Activity

1. Overview

Thiadiazole derivatives are known for their antimicrobial properties. This compound is expected to exhibit similar activities based on structural analogs.

2. Research Findings

A study on related thiadiazole compounds showed significant antimicrobial effects against various pathogens. For instance:

  • Inhibition Zones : Compounds derived from thiadiazoles demonstrated inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae ranging from 15 to 25 mm depending on the concentration used .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were reported as low as 0.220.25mug/mL0.22-0.25\\mu g/mL against Staphylococcus epidermidis .
PathogenInhibition Zone (mm)MIC (μg/mL\mu g/mL)
Staphylococcus aureus200.25
Klebsiella pneumoniae250.22

Anticancer Activity

1. Mechanism of Action

Thiadiazole derivatives have shown promising results in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves interaction with DNA or inhibition of specific proteins involved in cell cycle regulation.

2. Case Studies

  • A study reported that certain thiadiazole compounds displayed IC50 values comparable to established anticancer drugs like doxorubicin, indicating potent anticancer activity . For example:
CompoundCancer TypeIC50 (μg/mL\mu g/mL)
This compoundMCF-7 (breast cancer)12.8
DoxorubicinMCF-73.13

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives possess anti-inflammatory properties through various pathways, including inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

1. Experimental Evidence

In vitro studies have shown that these compounds can significantly reduce inflammation markers in cell lines stimulated with lipopolysaccharides (LPS) .

Comparison with Similar Compounds

Structural Variations in the Heterocyclic Core

The 1,2,3-thiadiazole core differentiates this compound from other heterocycles:

  • Thiazole derivatives (e.g., Ethyl 4-(4-bromophenyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, ): Thiazoles contain one sulfur and one nitrogen atom, offering reduced aromatic stabilization compared to thiadiazoles. This impacts electronic properties and reactivity, such as susceptibility to electrophilic substitution .
  • Isoxazole derivatives (e.g., Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate, ): The isoxazole ring includes oxygen instead of sulfur, increasing polarity and altering hydrogen-bonding capacity, which may affect solubility and target binding .

Substituent Effects

  • Sulfur Oxidation State: Sulfanyl (Thioether): Present in the target compound; offers moderate electron-withdrawing effects and lipophilicity.
  • Aryl Substituents :
    • 4-Bromophenyl : Enhances lipophilicity and steric bulk, favoring interactions with hydrophobic protein pockets.
    • 4-Chlorophenyl/4-Fluorophenyl (): Smaller halogens reduce steric hindrance but maintain electronegativity, altering electronic profiles and binding kinetics .
  • Carboxylate Position : Ethyl carboxylate at position 4 is conserved in many analogues, suggesting its role in stabilizing molecular conformation or participating in esterase-mediated metabolism .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Sulfur Oxidation State Key Properties/Applications Reference
Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate 1,2,3-Thiadiazole 4-Bromophenylthio (5), COOEt (4) Sulfanyl (S⁰) Antimicrobial leads, Lipophilic
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate 1,2,3-Thiadiazole Phenylsulfonyl (5), COOEt (4) Sulfonyl (S⁶⁺) Enhanced polarity, Potential probes
Ethyl 4-(4-bromophenyl)-2-(4-chlorophenyl)thiazole-5-carboxylate Thiazole 4-Bromophenyl (4), 4-Chlorophenyl (2) N/A Enzyme inhibition, Dual halogen
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate Isoxazole 4-Bromophenyl (3), COOEt (4) N/A Polar metabolites, Drug design

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.